5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate
Brand Name: Vulcanchem
CAS No.: 1177328-21-0
VCID: VC21082274
InChI: InChI=1S/C5H6N6S2.C2H2O4/c6-4-10-8-2(12-4)1-3-9-11-5(7)13-3;3-1(4)2(5)6/h1H2,(H2,6,10)(H2,7,11);(H,3,4)(H,5,6)
SMILES: C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O
Molecular Formula: C7H8N6O4S2
Molecular Weight: 304.3 g/mol

5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate

CAS No.: 1177328-21-0

Cat. No.: VC21082274

Molecular Formula: C7H8N6O4S2

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate - 1177328-21-0

CAS No. 1177328-21-0
Molecular Formula C7H8N6O4S2
Molecular Weight 304.3 g/mol
IUPAC Name 5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid
Standard InChI InChI=1S/C5H6N6S2.C2H2O4/c6-4-10-8-2(12-4)1-3-9-11-5(7)13-3;3-1(4)2(5)6/h1H2,(H2,6,10)(H2,7,11);(H,3,4)(H,5,6)
Standard InChI Key WUZGNXKXUMSSIW-UHFFFAOYSA-N
SMILES C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O
Canonical SMILES C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O

Chemical Identity and Structural Characterization

5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate is a complex organic compound featuring two 1,3,4-thiadiazole rings connected by a methylene bridge, with an oxalate moiety. The compound demonstrates the characteristic heterocyclic architecture of thiadiazole derivatives, which contributes to its potential biological activities and chemical reactivity.

Basic Chemical Properties

The compound possesses the following chemical characteristics:

PropertyValue
CAS Number1177328-21-0
Molecular FormulaC7H8N6O4S2
Molecular Weight304.3 g/mol
IUPAC Name5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid
Physical AppearanceCrystalline solid

Structural Features

The structural architecture of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate comprises two key components:

  • Two 1,3,4-thiadiazole rings, each bearing an amino group at the 2-position

  • A methylene bridge connecting the two thiadiazole rings

  • An oxalate component forming the salt

The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms. This configuration contributes to the compound's unique electronic properties and potential for intermolecular interactions .

Synthesis and Characterization Methodologies

Characterization Techniques

Comprehensive characterization of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate typically involves multiple analytical techniques:

TechniqueApplication in Characterization
Nuclear Magnetic Resonance (NMR)Structural confirmation and purity assessment
Infrared Spectroscopy (FT-IR)Identification of functional groups and bonding patterns
Mass SpectrometryMolecular weight confirmation and fragmentation analysis
Elemental AnalysisVerification of elemental composition
X-ray CrystallographyDetermination of three-dimensional structure (when applicable)

These techniques collectively provide a comprehensive assessment of the compound's structure, purity, and physicochemical properties.

Physicochemical Properties of 1,3,4-Thiadiazole Scaffolds

Understanding the general properties of the 1,3,4-thiadiazole scaffold provides insight into the potential behavior of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate.

General Characteristics of the 1,3,4-Thiadiazole Moiety

1,3,4-Thiadiazole compounds typically exhibit the following properties:

  • Dipole moment of approximately 3.25 D

  • Nucleophilic attack susceptibility at the second and fifth positions

  • Stability as a colorless compound with a melting point around 42°C for the base scaffold

  • Resistance to ultraviolet absorption up to 220 nm

  • Capability to produce mesoionic salts, facilitating interactions with biomolecules

  • Enhanced ability to cross the blood-brain barrier due to their structural features

Structural Stability and Reactivity

The 1,3,4-thiadiazole ring demonstrates specific stability and reactivity patterns:

  • Susceptibility to ring cleavage in the presence of strong bases

  • Enhanced stability in acidic conditions

  • Potential for tautomeric behavior with 2-hydroxy, mercapto, and amino derivatives

  • Pseudo-aromatic characteristics

  • Potential for oxidation and reduction in alkaline or acidic environments

These properties contribute to the chemical behavior and potential applications of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate.

Biological ActivityEvidence from Thiadiazole Research
AntimicrobialThiadiazole derivatives demonstrate activity against various pathogens
Anti-inflammatorySeveral 1,3,4-thiadiazole compounds show anti-inflammatory properties
AnticonvulsantThe scaffold shows significant anticonvulsant activity in various models
AnticancerPotential cytotoxic effects observed in selected thiadiazole derivatives
Carbonic anhydrase inhibitionSulfonamide derivatives of 1,3,4-thiadiazoles demonstrate inhibitory effects

These activities suggest potential directions for investigating the pharmacological properties of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate .

Structure-Activity Relationships in Thiadiazole Compounds

Research on thiadiazole derivatives suggests that specific structural features contribute to their anticonvulsant activity:

  • The presence of the =N–C–S– moiety

  • Strong aromaticity of the ring system

  • Substitution with halo groups (Cl, Br, F), nitro groups, methyl groups, aldehyde, or hydroxy groups

  • Lipophilic substitution and electron-withdrawing groups

For anticonvulsant activity specifically, the proposed mechanism involves preventing neuronal firing by releasing chloride ions through the GABAA pathway .

Research Context and Comparative Analysis

Related Thiadiazole Compounds

Several structurally related thiadiazole compounds have been studied more extensively:

  • 5-Amino-1,3,4-thiadiazole-2-thiol (CAS: 2349-67-9)

    • Extensively characterized with applications in various pharmacological studies

    • Used as a building block for developing other bioactive compounds

  • 5-{4-[(5-Amino-1,3,4-thiadiazol-2-yl)oxy]piperidin-1-yl}-1,3,4-thiadiazol-2-amine (CID: 121256372)

    • Shares structural similarities with the target compound

    • Features a piperidinyl linker between thiadiazole moieties instead of a methylene bridge

  • 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives

    • Extensively studied for anticonvulsant activity

    • Synthetically accessible through well-established methodologies

Synthetic Methodology Comparisons

Recent advances in the synthesis of 1,3,4-thiadiazol-2-amine derivatives have focused on:

  • One-pot synthesis approaches using thiosemicarbazide and carboxylic acids

  • Elimination of toxic reagents like POCl₃ or SOCl₂

  • Use of polyphosphate ester (PPE) as a milder alternative

  • Improved yields and purity through optimized reaction conditions

These methodological advances may inform more efficient synthetic routes for 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate in future research.

Future Research Directions

Analytical and Computational Approaches

Future research could benefit from:

  • Advanced crystallographic studies to determine precise three-dimensional structure

  • Computational modeling to predict molecular interactions with biological targets

  • Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization

  • Advanced spectroscopic investigations to understand electronic properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator